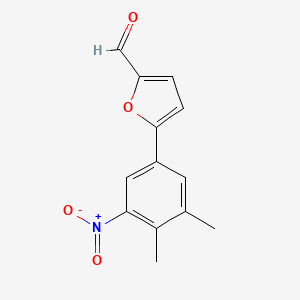![molecular formula C17H25NO3 B2626551 N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide CAS No. 2411262-34-3](/img/structure/B2626551.png)
N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide, also known as HBDDE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of reactive oxygen species (ROS) and inducing apoptosis in cancer cells. This compound has also been shown to activate the Nrf2/ARE pathway, which plays an important role in the regulation of cellular antioxidant defense.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including its ability to scavenge ROS and protect against oxidative stress-induced cell damage. It has also been shown to induce apoptosis in cancer cells and protect against oxidative stress-induced neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide in lab experiments is its ability to act as a fluorescent probe for detecting oxidative stress in cells. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells. However, one limitation of using this compound in lab experiments is its relatively low water solubility.
Zukünftige Richtungen
There are numerous future directions for research on N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide, including its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a fluorescent probe for detecting oxidative stress in cells. Further research is also needed to optimize the synthesis method of this compound for improved water solubility and selectivity towards cancer cells.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its ability to act as a fluorescent probe for detecting oxidative stress in cells and its potential as an anticancer and neuroprotective agent make it an important area of research. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Synthesemethoden
N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide has been synthesized using various methods, including the reaction of 4-methoxy-3,5-dimethylbenzaldehyde with 4-hydroxybut-2-enenitrile followed by reduction with sodium borohydride. Another method involves the reaction of 4-methoxy-3,5-dimethylbenzaldehyde with 4-hydroxybut-2-enenitrile followed by the addition of propargyl bromide and reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide has shown potential in various scientific research applications, including its use as a fluorescent probe for detecting oxidative stress in cells. It has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal cell death.
Eigenschaften
IUPAC Name |
N-(4-hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-6-16(20)18(14(4)7-8-19)11-15-9-12(2)17(21-5)13(3)10-15/h6,9-10,14,19H,1,7-8,11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJHINNIKBVZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CN(C(C)CCO)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


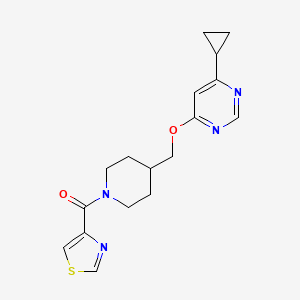

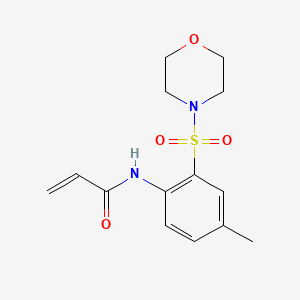
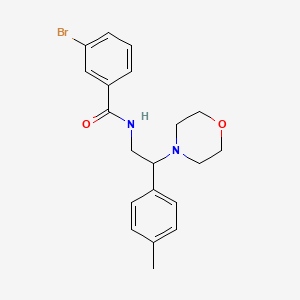
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2626477.png)
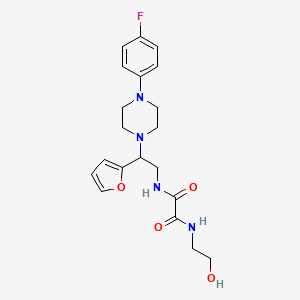



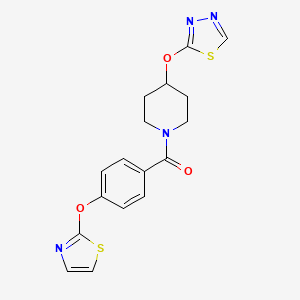
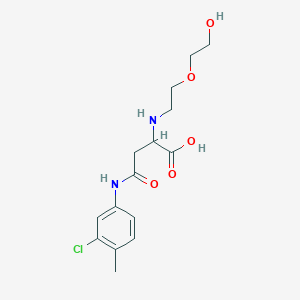
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-(diethylsulfamoyl)-2-fluorobenzoate](/img/structure/B2626489.png)
